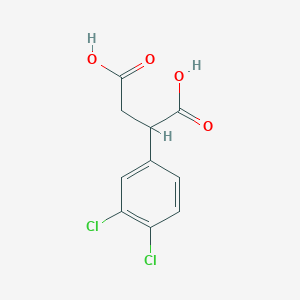

2-(3,4-Dichlorophenyl)succinic acid

CAS No.: 93553-81-2

Cat. No.: VC2137512

Molecular Formula: C10H8Cl2O4

Molecular Weight: 263.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93553-81-2 |

|---|---|

| Molecular Formula | C10H8Cl2O4 |

| Molecular Weight | 263.07 g/mol |

| IUPAC Name | 2-(3,4-dichlorophenyl)butanedioic acid |

| Standard InChI | InChI=1S/C10H8Cl2O4/c11-7-2-1-5(3-8(7)12)6(10(15)16)4-9(13)14/h1-3,6H,4H2,(H,13,14)(H,15,16) |

| Standard InChI Key | ZEDCKNAPOUCJFY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(CC(=O)O)C(=O)O)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)C(=O)O)Cl)Cl |

Introduction

Chemical Identity and Structure

2-(3,4-Dichlorophenyl)succinic acid, with the Chemical Abstracts Service (CAS) registry number 93553-81-2, is a substituted succinic acid derivative characterized by a dichlorophenyl group attached to the carbon backbone. The compound belongs to the broader family of phenylsuccinic acids, which are important in various chemical synthesis pathways and applications .

Basic Chemical Properties

The compound features the following fundamental chemical characteristics:

| Property | Value |

|---|---|

| Chemical Name | 2-(3,4-Dichlorophenyl)succinic acid |

| Synonyms | 2-(3,4-dichlorophenyl)butanedioic acid; Butanedioic acid, 2-(3,4-dichlorophenyl)- |

| CAS Number | 93553-81-2 |

| Molecular Formula | C₁₀H₈Cl₂O₄ |

| Molecular Weight | 263.07 g/mol |

| MDL Number | MFCD06658426 |

The molecular structure consists of a succinic acid backbone (a four-carbon dicarboxylic acid) with a 3,4-dichlorophenyl substituent at the second carbon position. The two chlorine atoms at positions 3 and 4 on the phenyl ring confer specific chemical behavior and reactivity patterns to the molecule .

Structural Characteristics

The compound's structure features:

-

A phenyl ring with two chlorine atoms at the 3,4-positions

-

A succinic acid backbone with two carboxylic acid functional groups

-

A chiral center at the carbon bearing the phenyl substituent

This structural arrangement contributes to the compound's chemical versatility and potential for diverse applications. The presence of the chlorine atoms affects the electron distribution within the molecule, influencing its acidity and reactivity profiles compared to unsubstituted phenylsuccinic acid derivatives .

Applications

2-(3,4-Dichlorophenyl)succinic acid has demonstrated versatility across multiple scientific and industrial applications, making it a valuable compound in various research and development contexts.

Pharmaceutical Applications

In pharmaceutical research, 2-(3,4-Dichlorophenyl)succinic acid has shown potential in the development of anti-inflammatory and analgesic agents. The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting pain and inflammation pathways .

The dichlorophenyl moiety contributes to specific pharmacological properties, potentially enhancing binding affinity to biological targets involved in inflammatory processes. This makes the compound valuable in medicinal chemistry and drug discovery efforts focused on developing novel therapeutic agents .

Agricultural Applications

2-(3,4-Dichlorophenyl)succinic acid demonstrates effectiveness as a herbicide, providing significant agricultural utility. It can effectively control weed growth in various crops, helping farmers enhance yield and manage their fields more efficiently .

The compound's herbicidal activity likely stems from its structural features, particularly the dichlorophenyl group, which may interfere with specific plant metabolic pathways. This application represents an important contribution to agricultural chemistry and crop management strategies .

Material Science Applications

In the field of material science, 2-(3,4-Dichlorophenyl)succinic acid is utilized in the formulation of specialty polymers and resins. These applications leverage the compound's chemical structure to enhance the durability and chemical resistance of resulting materials .

The incorporation of this compound into polymer formulations can result in high-performance materials with specific properties advantageous for various industrial applications. The dichlorophenyl group may contribute to improved thermal stability and resistance to degradation in harsh environmental conditions .

Environmental Research Applications

Environmental scientists have studied 2-(3,4-Dichlorophenyl)succinic acid for its potential role in bioremediation processes. The compound shows promise in helping to break down pollutants in contaminated soils and water, contributing to environmental sustainability efforts .

This application leverages the compound's chemical properties to potentially catalyze or facilitate the degradation of persistent environmental contaminants, offering a chemical approach to environmental remediation challenges .

Analytical Chemistry Applications

In analytical chemistry, 2-(3,4-Dichlorophenyl)succinic acid serves as a standard reference material in various analytical techniques. This function aids researchers in developing accurate and reliable testing methods for environmental and biological samples .

The compound's well-defined chemical properties and stability make it suitable as a reference standard, contributing to quality assurance in analytical procedures and method development across multiple scientific disciplines .

| Classification Element | Description |

|---|---|

| GHS Symbol | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation) |

| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

These classifications indicate that while the compound poses moderate hazards, appropriate handling procedures can effectively manage risks associated with its use .

Current Research and Future Directions

Research on 2-(3,4-Dichlorophenyl)succinic acid continues to evolve, with particular emphasis on its pharmaceutical and environmental applications. As pharmaceutical researchers explore new therapeutic targets for inflammation and pain management, this compound's role as a synthetic intermediate may expand .

The compound's applications in environmental remediation represent an area with significant growth potential, particularly as environmental concerns drive research into chemical approaches to pollution management. Additionally, its role in developing high-performance materials suggests ongoing relevance in materials science innovation .

Future research directions may include:

-

Exploration of novel synthetic pathways to improve efficiency and yield

-

Investigation of structure-activity relationships to enhance specific functional properties

-

Development of new pharmaceutical derivatives with improved therapeutic profiles

-

Advanced applications in sustainable agriculture and environmental remediation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume